4-Fluoroisoindolin-2-amine hydrochloride
Description
4-Fluoroisoindolin-2-amine hydrochloride is a fluorinated isoindoline derivative characterized by a fluorine substituent at the 4-position and an amine group at the 2-position of the isoindoline scaffold. Isoindoline derivatives are frequently explored in medicinal chemistry due to their aromatic rigidity and ability to modulate biological targets, such as enzymes and receptors .
Properties
Molecular Formula |
C8H10ClFN2 |
|---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
4-fluoro-1,3-dihydroisoindol-2-amine;hydrochloride |
InChI |
InChI=1S/C8H9FN2.ClH/c9-8-3-1-2-6-4-11(10)5-7(6)8;/h1-3H,4-5,10H2;1H |
InChI Key |
SRRRVZWNDKMWBB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1N)C(=CC=C2)F.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and molecular differences between 4-Fluoroisoindolin-2-amine hydrochloride and its analogs:
*Note: Molecular weight for this compound is estimated based on structural similarity to analogs.
Key Observations:
- Fluorine vs.
- Amine Position : The 2-position amine in the target compound may offer distinct binding modes compared to 4-position amines in Isoindolin-4-amine dihydrochloride, affecting target selectivity .
- Salt Forms: Monohydrochloride (target) vs. dihydrochloride salts (e.g., Isoindolin-4-amine dihydrochloride) influence solubility and crystallinity. Dihydrochlorides generally exhibit higher aqueous solubility but may require adjusted dosing .
Isoindolin-4-amine Dihydrochloride
- Applications : Used as a building block in synthesizing kinase inhibitors and antipsychotic agents. Its dihydrochloride form ensures stability in acidic formulations .
- Comparison : Unlike the fluorine-substituted target compound, the lack of electronegative groups in Isoindolin-4-amine dihydrochloride may reduce its affinity for polar binding pockets .
2-Methylindolin-1-amine Hydrochloride
- Applications : Intermediate in antidepressant drug synthesis (e.g., indapamide analogs). The methyl group enhances blood-brain barrier penetration .
- Comparison : The methyl substituent increases lipophilicity, which may contrast with the fluorine-mediated polarity of the target compound .
3-Fluoro-4-methylpyridin-2-amine Hydrochloride
- Applications : Explored in antiviral and anticancer research. Pyridine core offers metabolic stability compared to isoindoline .
Stability and Analytical Considerations
- Salt Stability: Dihydrochloride salts (e.g., Isoindolin-4-amine dihydrochloride) are more hygroscopic than monohydrochlorides, requiring stringent storage conditions .
- Spectroscopic Analysis : Fluorine’s strong electronegativity in this compound would produce distinct NMR shifts (e.g., ¹⁹F NMR) compared to chlorine or methyl analogs .
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